(Ethylthio)acetone
Overview
Description
(Ethylthio)acetone, also known as 1-(ethylsulfanyl)propan-2-one, is an organic compound with the molecular formula C5H10OS. It is a clear, colorless to brown liquid with a characteristic odor. This compound is part of the thioether family, where a sulfur atom is bonded to an ethyl group and an acetone moiety. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethylthio)acetone can be synthesized through several methods. One common method involves the reaction of acetone with 3-ethylthio butyraldehyde in the presence of a nitrogen-containing base catalyst. This reaction is typically carried out in an alkali solution at elevated temperatures . Another method involves the use of a combination of nitrogen-containing base and acid catalysts to achieve a one-step reaction .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The catalysts used in these reactions are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(Ethylthio)acetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted acetone derivatives depending on the nucleophile used.
Scientific Research Applications
(Ethylthio)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Ethylthio)acetone involves its interaction with various molecular targets. The sulfur atom in the ethylthio group can form bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. Additionally, the carbonyl group in the acetone moiety can participate in nucleophilic addition reactions, making it reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Acetone: A simpler ketone with a similar carbonyl group but lacking the ethylthio group.
Methylthioacetone: Similar structure but with a methylthio group instead of an ethylthio group.
Ethylthioethanol: Contains an ethylthio group but with an alcohol moiety instead of a ketone.
Uniqueness
(Ethylthio)acetone is unique due to the presence of both the ethylthio and acetone moieties, which confer distinct chemical reactivity and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler ketones or thioethers .
Properties
IUPAC Name |
1-ethylsulfanylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-7-4-5(2)6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXKBIOEVBFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175207 | |
Record name | 1-(Ethylthio)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20996-62-7 | |
Record name | (Ethylthio)acetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20996-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Ethylthio)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020996627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Ethylthio)acetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Ethylthio)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethylthio)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a carbonyl group affect the oxidation of (ethylthio)acetone by hydroxyl radicals?
A1: The research demonstrates that the carbonyl group (-C=O) significantly influences the oxidation process of this compound []. The carbonyl group, being electron-withdrawing, affects both the stability of the intermediate radicals formed and the position of the absorption bands in spectroscopic analyses. Specifically, the carbonyl group's position, whether alpha or beta to the sulfur atom, impacts how the hydroxyl radical interacts with the molecule and the subsequent reaction pathway.
Q2: What experimental methods were used to study the oxidation of this compound?
A2: The researchers employed a combination of pulse and continuous radiolysis techniques to study the reaction of this compound with hydroxyl radicals in aqueous solutions []. These techniques allowed them to generate hydroxyl radicals and observe the transient species formed during the reaction. Additionally, they utilized spectroscopic methods (UV/Vis, EPR), chromatography (HPLC), and chemical analysis to characterize the reaction products and intermediates.
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